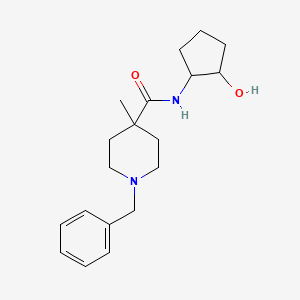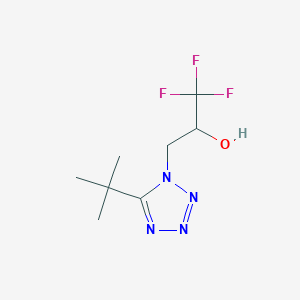![molecular formula C17H22N2O3 B7643972 1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7643972.png)
1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as HPPU and is known for its unique properties that make it an ideal candidate for various research applications.
Mecanismo De Acción
The mechanism of action of HPPU is not yet fully understood. However, studies have suggested that HPPU may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. HPPU has also been shown to inhibit the activity of various other enzymes and receptors that are involved in inflammation and pain.
Biochemical and Physiological Effects:
HPPU has been shown to have various biochemical and physiological effects. Studies have suggested that HPPU may reduce the production of inflammatory mediators, such as prostaglandins and cytokines, thereby reducing inflammation and pain. HPPU has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HPPU has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. HPPU is also relatively inexpensive compared to other compounds with similar properties. However, HPPU has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. HPPU also has a low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of HPPU. One potential direction is the further elucidation of its mechanism of action. This could lead to the development of more potent and selective HPPU analogs for use in drug development. Another potential direction is the investigation of HPPU's potential as an antitumor agent. This could lead to the development of new cancer therapies. Additionally, the use of HPPU in combination with other drugs could be explored to enhance its effectiveness in treating various diseases.
Métodos De Síntesis
The synthesis of HPPU involves the reaction of 1-(5-methylfuran-2-yl)ethan-1-amine with (2S)-1-hydroxy-3-phenylpropan-2-yl carbamate. This reaction is catalyzed by a suitable catalyst in the presence of a solvent. The resulting product is then purified by various methods, including column chromatography and recrystallization, to obtain pure HPPU.
Aplicaciones Científicas De Investigación
HPPU has been extensively studied for its potential use in scientific research. One of the most significant applications of HPPU is in the field of medicinal chemistry. HPPU has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. HPPU has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-8-9-16(22-12)13(2)18-17(21)19-15(11-20)10-14-6-4-3-5-7-14/h3-9,13,15,20H,10-11H2,1-2H3,(H2,18,19,21)/t13?,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAVQZUTPDMRCN-WUJWULDRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)NC(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(C)NC(=O)N[C@@H](CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)

![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)
![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)
![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)

![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)


![1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one](/img/structure/B7643973.png)
